molecular formula C12H14F3N B2898805 (1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl) CAS No. 1482007-05-5

(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)

Cat. No. B2898805
CAS RN: 1482007-05-5
M. Wt: 229.246
InChI Key: NXCAKFPBFGOYNQ-UHFFFAOYSA-N
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Description

“(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)” is a chemical compound. It’s part of a class of compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Scientific Research Applications

Kinetic Resolution of Enantiomers

The trifluoromethyl group is pivotal in the kinetic resolution of enantiomers. For instance, 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers have been successfully resolved through lipase-catalyzed transesterification in organic solvents . This process is crucial for producing homochiral secondary alcohols, which serve as building blocks for biologically active compounds. The high enantiomeric excess achieved indicates an efficient kinetic resolution process, which is essential in the pharmaceutical industry.

Pharmaceutical Applications

Compounds containing the trifluoromethyl group, such as fluoxetine, have significant pharmaceutical applications. Fluoxetine’s mechanism of action involves blocking the reuptake of serotonin, which is crucial for treating depression . The trifluoromethyl group’s presence in drugs can enhance their pharmacological properties, making them more effective in treating various diseases and disorders.

Asymmetric Synthesis

The trifluoromethyl group plays a role in asymmetric synthesis, which is a method to produce optically pure compounds. For example, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol can be achieved using a biocatalyst . This method is advantageous for synthesizing chiral molecules with high purity, which are often required in the development of new medications.

Safety and Hazards

The safety data sheet for a similar compound, “1-[4-(Trifluoromethyl)phenyl]ethanol”, indicates that it should be handled with personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes or clothing. It should also be kept away from heat and sources of ignition .

properties

IUPAC Name

[1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-3-1-9(2-4-10)7-11(8-16)5-6-11/h1-4H,5-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCAKFPBFGOYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)

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